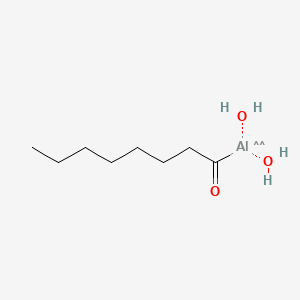
L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester is a chemical compound with the molecular formula C7H8O7 and a molecular weight of 204.13 g/mol . It is a derivative of ascorbic acid and is often used as an impurity standard in pharmaceutical testing . This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester typically involves the esterification of L-threo-Hex-2-enaric acid 1,4-Lactone with methanol under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other related compounds.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lactone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-threo-Hex-2-enaric acid 1,4-Lactone: A closely related compound with similar structural properties.
Ascorbic Acid: A well-known antioxidant with a similar molecular framework.
Dehydroascorbic Acid: An oxidized form of ascorbic acid with comparable chemical behavior.
Uniqueness
L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the field of pharmaceutical testing .
Properties
CAS No. |
122046-79-1 |
|---|---|
Molecular Formula |
C7H8O7 |
Molecular Weight |
204.13 g/mol |
IUPAC Name |
methyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C7H8O7/c1-13-6(11)4(10)5-2(8)3(9)7(12)14-5/h4-5,8-10H,1H3/t4-,5+/m1/s1 |
InChI Key |
YDPRPKPHLCWZNT-UHNVWZDZSA-N |
SMILES |
COC(=O)C(C1C(=C(C(=O)O1)O)O)O |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
COC(=O)C(C1C(=C(C(=O)O1)O)O)O |
Synonyms |
1,4-Lactone-L-threo-hex-2-enaric Acid 6-Methyl Ester; Ascorbic Acid EP Impurity H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)



![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)

![2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)

